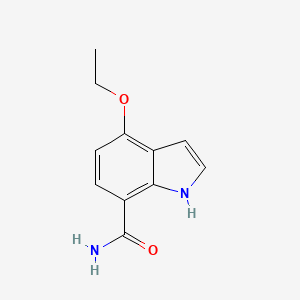

4-Ethoxy-1H-indole-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethoxy-1H-indole-7-carboxamide is a chemical compound with the molecular formula C11H12N2O2 . It belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, forming an indole moiety . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis

This compound is a crystalline colorless compound . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Medicinal Chemistry Applications

4-Ethoxy-1H-indole-7-carboxamide and its derivatives have been explored for various synthetic and medicinal chemistry applications. Grant et al. (2011) describe synthetic approaches for the synthesis of 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides. These compounds serve as useful intermediates in medicinal chemistry research, employing strategies like Bartoli indole synthesis or sequential and regioselective use of chlorosulfonyl isocyanate. Such routes are scalable and allow for the diversification of indoles for further elaboration, highlighting the compound's utility in drug discovery and development (Grant et al., 2011).

Pharmacological Evaluation and Antihypertriglyceridemic Agents

Shahwan et al. (2010) synthesized N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives, evaluating their lipid-lowering effects in hyperlipidemic rats. These studies showed significant reductions in plasma triglyceride levels and increases in high-density lipoprotein-cholesterol levels, suggesting potential for the treatment of hyperlipidemia and coronary heart diseases. The research underscores the pharmacological relevance of derivatives of this compound in addressing cardiovascular health issues (Shahwan et al., 2010).

Antituberculosis Agents

Kondreddi et al. (2013) identified indole-2-carboxamides as a promising class of antituberculosis agents from phenotypic screening against mycobacteria. Their structure-activity relationship studies led to the discovery of compounds with improved in vitro activity compared to standard TB drugs. This work exemplifies the potential of this compound derivatives in contributing to the development of new treatments for tuberculosis, highlighting the compound's significance in infectious disease research (Kondreddi et al., 2013).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds, such as 4-Ethoxy-1H-indole-7-carboxamide, will be tested in the future for maximum activity in pharmacological compounds .

Wirkmechanismus

Target of Action

4-Ethoxy-1H-indole-7-carboxamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many important synthetic drug molecules, making it a valuable scaffold for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bonds, often inhibiting their activity . This interaction can lead to various biological changes depending on the specific target and the nature of the derivative.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .

Eigenschaften

IUPAC Name |

4-ethoxy-1H-indole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-9-4-3-8(11(12)14)10-7(9)5-6-13-10/h3-6,13H,2H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJHPGFJRRPOBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CNC2=C(C=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)